1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea is a synthetic organic compound that features a urea linkage This compound is notable for its unique structure, which includes a chloro-methoxyphenyl group and a methoxy-methylthiophenyl group
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted urea derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 1-(5-Chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea include:
N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide: This compound shares the chloro-methoxyphenyl group but differs in its overall structure and reactivity.
2-Methoxyphenyl isocyanate: While not identical, this compound is related in terms of its use in synthetic chemistry for the formation of urea linkages.
4-Methoxyphenacyl bromide: Another related compound that features a methoxyphenyl group, used in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-10-4-7-15(23-10)14(22-3)9-18-16(20)19-12-8-11(17)5-6-13(12)21-2/h4-8,14H,9H2,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCZQRIJPYRXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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